Reactivity and Selectivity in Thiol Alkylation
2-Bromoacetamide (BAM) exhibits an intermediate thiol reactivity and electrophilic softness compared to iodoacetamide (IAM) and chloroacetamide (CAM). Its reactivity is closer to IAM than CAM, offering a practical balance between efficient alkylation and ease of handling [1]. In cross-linking applications, the reactivity order was determined to be maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide [2]. This positioning allows for precise control over reaction kinetics.
| Evidence Dimension | Thiol/Thiolate Reactivity and Electrophilic Softness |
|---|---|
| Target Compound Data | Intermediate reactivity; softer electrophile than CAM, but less so than IAM |
| Comparator Or Baseline | Iodoacetamide (IAM): highest reactivity; Chloroacetamide (CAM): lowest reactivity |
| Quantified Difference | Rank order of thiol reactivity: IAM > BAM > CAM [1] |
| Conditions | In chemico and in vitro assays on cysteine residues [1]; PEG hydrogel cross-linking at physiological pH [2] |
Why This Matters
This intermediate reactivity profile is critical for workflows where complete alkylation is necessary but over-alkylation or rapid, uncontrolled reactions are undesirable.
- [1] Pals, J., et al. (2017). Monohalogenated acetamide-induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity. Journal of Environmental Sciences, 58, 224-230. https://doi.org/10.1016/j.jes.2017.04.027 View Source
- [2] Vanderhooft, J. L., et al. (2007). Synthesis and Characterization of Novel Thiol-Reactive Poly(ethylene glycol) Cross-Linkers for Extracellular-Matrix-Mimetic Biomaterials. Biomacromolecules, 8(9), 2883-2889. https://doi.org/10.1021/bm0703564 View Source
